molecular formula C7H5N3O B008735 Imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 106012-56-0

Imidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B008735
Key on ui cas rn: 106012-56-0
M. Wt: 147.13 g/mol
InChI Key: AGFLIUIEUMXSEY-UHFFFAOYSA-N
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Patent
US04735956

Procedure details

To 14 ml DMF cooled to 0° was added 6.0 g (0.039 mol) phosphorus oxychloride dropwise over 15 minutes, followed by 1.79 g (0.015 mol) imidazo[1,5-a]pyrimidine (1). The resulting mixture was heated at 120° for 0.5 hours and then at 90° for 5 hours. The cooled reaction mixture was then poured onto a mixture of ice water, made basic with 40% NaOH solution and then extracted with 4×100 ml portions of CH2Cl2. The combined organic extracts were dried and the solvent removed in vacuo to give crude (2). This was purified by chromatography on silica gel eluting with CH2Cl2 (97)-isopropanol (3) to give pure (2), m.p. 198°-200°.
Quantity
6 g
Type
reactant
Reaction Step One
Name
imidazo[1,5-a]pyrimidine
Quantity
1.79 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
14 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.O1[C:10](=O)[CH:9]=[NH+:8][N-]1.[CH:12]([C:14]1[C:18](=[O:19])O[N-][N+:15]=1[CH3:20])=O.[OH-].[Na+].[CH3:23][N:24](C=O)C>>[CH:18]([C:14]1[N:15]2[CH:20]=[CH:10][CH:9]=[N:8][C:23]2=[N:24][CH:12]=1)=[O:19] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
imidazo[1,5-a]pyrimidine
Quantity
1.79 g
Type
reactant
Smiles
O1[N-][NH+]=CC1=O.C(=O)C1=[N+]([N-]OC1=O)C
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
14 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated at 120° for 0.5 hours
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with 4×100 ml portions of CH2Cl2
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(=O)C1=CN=C2N1C=CC=N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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